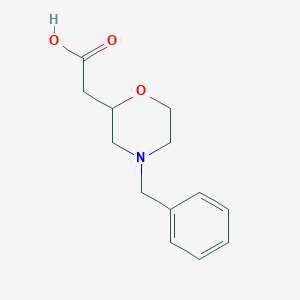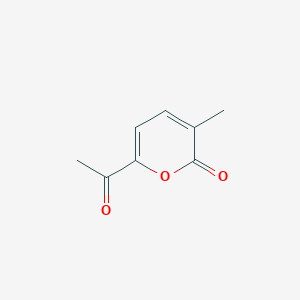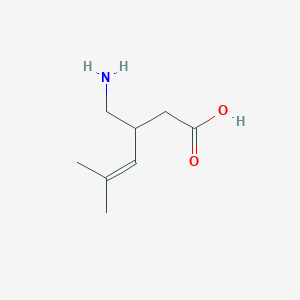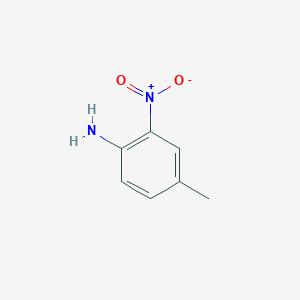
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is a synthetic compound that belongs to the family of benzothieno pyridines. This compound has been studied for its potential use in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been studied for its potential use in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine is not fully understood. However, it has been shown to act on various molecular targets, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the NF-κB pathway, which regulates inflammation and immune response. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters.
Effets Biochimiques Et Physiologiques
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes and reducing oxidative stress. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine in lab experiments is its ability to act on multiple molecular targets, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
For research on 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine include further studies on its mechanism of action and optimization of its use in lab experiments. It also includes studies on its potential use in the treatment of neurodegenerative diseases and cancer, as well as its potential use as a neuroprotective agent. Additionally, future research could focus on the development of new compounds based on the structure of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a catalyst. The resulting product is then treated with an acid to form the final compound. This method has been optimized to produce high yields of pure compound, making it suitable for large-scale synthesis.
Propriétés
Numéro CAS |
151227-26-8 |
|---|---|
Nom du produit |
3-((2-Hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine |
Formule moléculaire |
C18H22N2O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-(2-hydroxycyclohexyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c21-15-7-3-2-6-13(15)20-18(22)14-9-12-11-5-1-4-8-16(11)23-17(12)10-19-14/h1,4-5,8,13-15,19,21H,2-3,6-7,9-10H2,(H,20,22) |
Clé InChI |
SVRBBAYDEIWDKC-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
SMILES canonique |
C1CCC(C(C1)NC(=O)C2CC3=C(CN2)SC4=CC=CC=C34)O |
Synonymes |
3-((2-hydroxycyclohex-1-yl)aminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2,3-c)pyridine 3-OHCycNCO-BTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



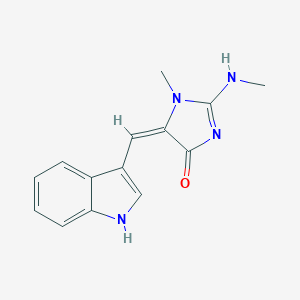
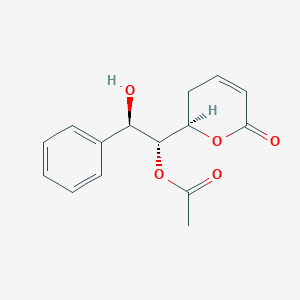

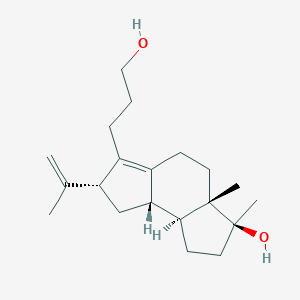
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
